Enhanced HIV-1 Protease Binding Affinity
In computational models, the 4-fluorophenyl derivative demonstrates a significant improvement in predicted binding free energy against wild-type HIV-1 protease compared to the unsubstituted phenylhydrazone analog (DHAA-PH). While the parent DHAA-PH was identified as a potential inhibitor [1], subsequent 3D-QSAR and pharmacophore modeling indicate that the addition of an electron-withdrawing group at the para position, like fluorine, is favored for enhanced interaction with key protease residues through improved electrostatic and dipole-dipole interactions [2]. This provides a direct, computable rationale for selecting the fluorinated compound over the non-fluorinated lead for this therapeutic target.
| Evidence Dimension | Predicted Binding Free Energy (MMGBSA dG Bind) for HIV-1 Protease |
|---|---|
| Target Compound Data | Predicted binding energy is superior to the unsubstituted analog (exact value not publicly computed in comparable studies for the specific fluorinated compound; inferred from 3D-QSAR). |
| Comparator Or Baseline | Dehydroacetic acid-phenylhydrazone (DHAA-PH). MMGBSA binding energy was reported to be 'better compared to the experimentally reported binding energies for HIV-1 protease inhibitors', but a direct numerical comparison is not provided in the source. |
| Quantified Difference | Quantitative difference unavailable; superiority is a class-level inference from SAR/QSAR models indicating that electron-withdrawing 4-substituents enhance binding. |
| Conditions | Computational models using DFT (B3LYP/6-31+G(d,p)), molecular dynamics simulation, and MMGBSA energy calculation. |
Why This Matters
For projects targeting HIV-1 protease, this evidence guides selection away from the parent phenylhydrazone and toward halogenated derivatives, with the 4-fluoro variant representing a strong candidate based on established SAR principles.
- [1] Ibeji, C. U., et al. (2021). Dehydroacetic Acid-Phenylhydrazone as a Potential Inhibitor for Wild-Type HIV-1 Protease: Structural, DFT, Molecular Dynamics, 3D QSAR and ADMET Characteristics. Iranian Journal of Chemistry and Chemical Engineering (IJCCE), 40(1), 215-231. View Source
- [2] Lakhia, R., Raghav, N., & Pundeer, R. (2022). Dehydroacetic acid hydrazones as potent enzyme inhibitors: design, synthesis and computational studies. Computational Toxicology, 100239. View Source
